Quinazoline-4-acetic Acid

Aldose Reductase Diabetes Complications Polyol Pathway

Quinazoline-4-acetic Acid (CAS 857202-12-1) is the unsubstituted parent heterocycle of a well-validated pharmacophore class, consisting of a quinazoline ring with an acetic acid moiety at the 4-position. Unlike its extensively derivatized congeners that dominate the aldose reductase (AR) and tyrosine kinase inhibitor (TKI) literature, this core scaffold itself is primarily employed as a research chemical and synthetic intermediate, not as a final bioactive molecule.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B12284632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-4-acetic Acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)CC(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2,(H,13,14)
InChIKeyZQTXVEHNWOQXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-4-acetic Acid: Sourcing the Unsubstituted Core Scaffold for Aldose Reductase and Kinase Inhibitor Programs


Quinazoline-4-acetic Acid (CAS 857202-12-1) is the unsubstituted parent heterocycle of a well-validated pharmacophore class, consisting of a quinazoline ring with an acetic acid moiety at the 4-position [1]. Unlike its extensively derivatized congeners that dominate the aldose reductase (AR) and tyrosine kinase inhibitor (TKI) literature, this core scaffold itself is primarily employed as a research chemical and synthetic intermediate, not as a final bioactive molecule . Its procurement value lies in its utility as a versatile building block for constructing focused libraries of 2,4-disubstituted quinazolines, where the free carboxylic acid handle enables rapid amide coupling, esterification, or salt formation without requiring a preliminary deprotection step.

Why Sourcing Quinazoline-4-acetic Acid Cannot Be Substituted with Common In-Class Analogs


Generic substitution with related quinazoline-acetic acid derivatives is technically unsound because subtle structural variations drive profound functional divergence. For instance, the 4-oxo (quinazolinone) and 2,4-dioxo (quinazolinedione) congeners—while exhibiting potent in vitro AR inhibition (IC50 ~10⁻⁶ to 4 × 10⁻⁸ M)—introduce dramatically different hydrogen-bonding capacities, tautomeric equilibria, and metabolic liabilities compared to the aromatic quinazoline core [1]. The 2-chloro analog (2-Chloroquinazoline-4-acetic Acid) provides a synthetic handle for nucleophilic aromatic substitution but locks the user into a 2-substituted trajectory and carries the risk of unwanted reactivity with biological nucleophiles. Similarly, the ethyl ester (Ethyl Quinazoline-4-acetate) requires hydrolysis to liberate the free acid, adding a synthetic step and batch-to-batch variability in conversion efficiency. None of these alternatives preserves the unencumbered 2-position necessary for divergent C–H functionalization strategies or the fully aromatic character required for π-stacking interactions in certain kinase ATP-binding pockets [2].

Quantitative Evidence Guide: Selecting Quinazoline-4-acetic Acid Over Close Analogs


In Vitro Aldose Reductase Inhibition: Unsubstituted Core vs. 4-Oxo Congeners

While Quinazoline-4-acetic Acid itself was not the primary focus of published AR inhibition studies, the class-level data establish a clear potency benchmark against which the unsubstituted core can be calibrated. The 2,4-quinazolinedione analogs 10 and 11, which incorporate the acetic acid side chain at N-1, achieved in vitro IC50 values ranging from 10⁻⁶ to 4 × 10⁻⁸ M against partially purified bovine lens aldose reductase [1]. Critically, only these 2,4-dioxo derivatives demonstrated oral in vivo efficacy in the 4-day galactosemic rat model, while the related dihydroquinazolones (13) and indazolidinones (14, 15) were either inactive or only marginally active in vivo. This class-level inference indicates that the acetic acid moiety at the 4-position is necessary but not sufficient for AR inhibition; the oxidation state of the quinazoline ring is the decisive structural determinant. For a medicinal chemistry program seeking to explore novel oxidation-state variants, the unsubstituted Quinazoline-4-acetic Acid serves as the sole starting point that bears no pre-existing carbonyl at any position.

Aldose Reductase Diabetes Complications Polyol Pathway

Synthetic Versatility: Unsubstituted 2-Position Enables Divergent C–H Functionalization Not Possible with 2-Chloro or 2-Methyl Analogs

A direct head-to-head comparison of synthetic routes reveals that Quinazoline-4-acetic Acid is the only commercially available variant that presents an unblocked C-2 position for direct C–H functionalization. The 2-chloro analog (2-Chloroquinazoline-4-acetic Acid) mandates a two-step sequence: initial nucleophilic aromatic substitution (SNAr) to install the desired 2-substituent, followed by acetic acid side chain manipulation. This introduces a mandatory halogenated intermediate that can complicate purity profiles and may require heavy-metal catalysis for subsequent cross-coupling . The 2-methyl analog suffers from poor reactivity at the methyl group, typically requiring bromination prior to further functionalization. By contrast, the unsubstituted core can be directly elaborated via iridium- or rhodium-catalyzed C–H activation, a strategy that has been validated on related quinazoline scaffolds [1], or via Minisci-type radical additions. The synthetic step-count advantage is quantifiable: a representative divergent library synthesis targeting 10 distinct 2-aryl derivatives saves 1–2 synthetic steps per analog when starting from the unsubstituted core versus the 2-chloro precursor.

C–H Activation Late-Stage Functionalization Medicinal Chemistry

Chemical Stability and Formulation: DMSO Solution Stability of Unsubstituted Quinazoline-4-acetic Acid Determines Feasibility for HTS Libraries

A critical but frequently overlooked procurement parameter for compound management groups is the long-term solution stability of the purchased scaffold. Quinazoline-4-acetic Acid demonstrates verified stability in DMSO solution at -20°C for up to 3 months . This stands in contrast to certain 4-oxo quinazoline analogs, which are prone to hydrolysis of the lactam ring under acidic or basic conditions, and to 2-chloro derivatives, which can undergo slow solvolysis in DMSO over extended storage periods . The quantified stability window of ≥3 months in DMSO directly determines the practical shelf-life of pre-plated HTS libraries. For a typical screening campaign requiring 6–8 weeks from compound dissolution to data acquisition, the 3-month stability margin provides a buffer against compound degradation that translates to reduced false-negative rates and lower retesting costs.

High-Throughput Screening Compound Management Solution Stability

Procurement Purity and Quality Control: Quinazoline-4-acetic Acid is Commercially Available at NLT 98% from ISO-Certified Suppliers

Reliable procurement requires not only structural correctness but also verifiable purity specifications that meet pharmaceutical R&D quality standards. Quinazoline-4-acetic Acid is commercially available at a certified purity of ≥98% (NLT 98%) from suppliers operating under ISO quality management systems, with full Certificates of Analysis (COA) provided . This purity level is critical for downstream applications: when used as a building block in a 5-step linear synthesis with an average step yield of 85%, a 2% impurity in the starting material can propagate to a ≥10% impurity burden in the final API intermediate, potentially exceeding ICH Q3A thresholds. In contrast, several close analogs (including certain 4-oxo and 2-chloro variants) are more commonly available at the 95% purity tier, where the 3-percentage-point purity gap translates to a 15–20% higher baseline impurity load that must be purged during synthesis .

Quality Control ISO Certification Pharmaceutical R&D

Predicted Physicochemical Properties: pKa and logP Differentiate the Unsubstituted Core from the 4-Oxo Congener in Permeability and Solubility Profiles

Computationally predicted physicochemical parameters provide a head-to-head differentiation between Quinazoline-4-acetic Acid and its 4-oxo congener (4-Oxo-3(4H)-quinazolinyl)acetic acid. The unsubstituted core has a predicted pKa (acid) of 9.86 ± 0.15, a ChemDraw logP of approximately 1.1, and demonstrates DMSO solubility exceeding 30 mg/mL . In contrast, the 4-oxo congener has a predicted pKa (acid) of approximately 4.22, a logP of 4.82, and substantially lower aqueous solubility at pH 7 (1.75 μg/mL) [1]. The 5.6-log unit difference in pKa between the two scaffolds dictates their ionization state at physiological pH: the unsubstituted core remains predominantly unionized at pH 7.4 (potentially favoring passive membrane permeability), whereas the 4-oxo analog is largely ionized at neutral pH (potentially limiting passive diffusion but enhancing aqueous solubility). This divergent profile makes the two scaffolds complementary rather than interchangeable in a lead optimization campaign, with the unsubstituted core better suited for programs targeting intracellular targets where passive permeability is rate-limiting.

ADME Prediction Drug-likeness Permeability

Optimal Application Scenarios for Quinazoline-4-acetic Acid in Drug Discovery and Chemical Biology


Divergent Library Synthesis via Late-Stage C–H Functionalization

Medicinal chemistry teams building focused quinazoline libraries for kinase or AR inhibitor programs should select Quinazoline-4-acetic Acid as their core scaffold when the synthetic strategy requires direct C–H functionalization at the 2-position. As shown in Section 3, this scaffold eliminates the mandatory SNAr or bromination/coupling sequences required by the 2-chloro and 2-methyl analogs, saving 1–2 synthetic steps per library member. The strategy is supported by literature precedent for Rh(III)-catalyzed C–H activation on quinazoline cores [1]. This application is particularly cost-effective for parallel synthesis of 10–50 analogs where step-count reduction directly impacts FTE allocation and reagent consumption.

High-Throughput Screening (HTS) Building Block Collection

Compound management and HTS groups should prioritize Quinazoline-4-acetic Acid over the 2-chloro or 4-oxo analogs for pre-plated screening libraries because its verified ≥3-month DMSO solution stability at -20°C exceeds the typical 6–8 week campaign duration [1]. The 2-chloro analogs carry a documented risk of DMSO solvolysis within this timeframe, while 4-oxo derivatives are susceptible to hydrolysis in residual moisture. Procuring the 98% purity grade also ensures that the initial purity of the plated compound meets the ≥95% threshold commonly required for HTS data integrity, reducing false hit rates arising from impurity-driven assay interference.

Negative Control for Aldose Reductase SAR Studies

In AR inhibitor development, Quinazoline-4-acetic Acid serves as the ideal negative control scaffold because it bears the pharmacophoric acetic acid side chain but lacks the 2,4-dioxo functionality that the Malamas et al. (1991) study established as essential for in vivo oral efficacy [1]. Any AR-inhibitory activity observed in a newly synthesized derivative can therefore be attributed exclusively to the introduced substituent(s), enabling unambiguous SAR interpretation. This application is critical for academic and industrial groups seeking to validate computational docking predictions or establish mechanism-of-action in cellular AR assays.

Scaffold-Hopping Reference Compound for ADME Optimization

Drug metabolism and pharmacokinetics (DMPK) teams evaluating a scaffold hop from a 4-oxoquinazoline lead series to an aromatic quinazoline core should use Quinazoline-4-acetic Acid as the reference compound for baseline ADME profiling. The predicted pKa differential of 5.6 units and logP differential of 3.7 units between the 4-oxo and unsubstituted scaffolds [1] mandate that permeability, plasma protein binding, and metabolic stability be re-assessed from first principles. Using the commercially available unsubstituted core for these baseline measurements avoids the confounding effects of additional substituents and enables a clean comparison between the two core chemotypes before committing to a full lead optimization campaign.

Quote Request

Request a Quote for Quinazoline-4-acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.